molecular formula C10H6FNO3 B172895 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 130064-10-7

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B172895
M. Wt: 207.16 g/mol
InChI Key: RHDREWQIVYIOGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as fluoroquinolones, has been extensively studied . Fluoroquinolones are synthesized by incorporating fluorine atoms at various positions of the quinolone skeleton, resulting in improved antimicrobial properties .

Scientific Research Applications

Synthesis and Structural Modifications

Synthesis and Antimicrobial Study of Fluoroquinolone-Based 4-thiazolidinones A study focused on synthesizing 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones from the lead molecule 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These compounds showed promising antifungal and antibacterial activities (Patel & Patel, 2010).

Fluoroquinolones Synthesis and Application

This comprehensive review discusses the synthetic approaches to the quinolone system and explores structural modifications by incorporating substituents or by means of annelation. It also reviews the relationships between structure and antibacterial activity, as well as other types of biological activities and applications of fluoroquinolones, including the formation of complexes with metals (Charushin et al., 2014).

Photostability and Chemical Behavior

Photochemistry of Ciprofloxacin in Aqueous Solutions The study on ciprofloxacin, a derivative of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, reveals its photostability and chemical behavior under various conditions. The paper details the low-efficiency substitution of the 6-fluoro by an OH group upon irradiation and describes the effects of additives like sodium sulfite or phosphate on the course of the reaction (Mella, Fasani & Albini, 2001).

Antimicrobial Activity

New Fluoroquinolones Active Against Mycobacterium tuberculosis This research focuses on synthesizing new fluoroquinolones with modifications at C-7 and N-1, testing them against Mycobacterium tuberculosis. Some compounds demonstrated high activity, comparable to reference compounds like ciprofloxacin and levofloxacin, and were even active in infected murine macrophages (Guerrini et al., 2013).

Synthesis and in vitro Antimicrobial Study of Schiff Base and Thiazolidinone of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone This study synthesized compounds by modifying the structure of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid and found that some demonstrated excellent antibacterial and antifungal activity compared with standard drugs (Patel & Patel, 2010).

properties

IUPAC Name

6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDREWQIVYIOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214164
Record name 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

CAS RN

130064-10-7
Record name 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130064-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CL Horchler, JP McCauley Jr, JE Hall… - Bioorganic & Medicinal …, 2007 - Elsevier
Multiparallel amenable syntheses of 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid-(4-morpholin-4-yl-phenyl)amides (I) and 4-amino-6-methoxy-8-(4-methyl-…
Number of citations: 44 www.sciencedirect.com
S Venkataraman, DK Barange, M Pal - Tetrahedron letters, 2006 - Elsevier
Pd/C–Cu catalyzed coupling reactions of 3-iodo-1H-quinolin-4-ones with a variety of terminal alkynes afforded furo[3,2-c]quinolines regioselectively in good to excellent yields. 3-…
Number of citations: 48 www.sciencedirect.com

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